Hydrogen-Bond Donor Count Differentiation vs. Tetrahydropyran Analog (CAS 1326872-31-4)
The target compound possesses 3 hydrogen-bond donors (2 NH groups plus 1 triazolone NH), whereas the tetrahydropyran analog (CAS 1326872-31-4) has only 2, as the piperidine NH is replaced by an ether oxygen . This difference is critical because hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five and directly impacts membrane permeability and oral bioavailability potential [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 (2 secondary amine NH + 1 triazolone NH) |
| Comparator Or Baseline | Tetrahydropyran analog (CAS 1326872-31-4): 2 HBD (1 secondary amine NH + 1 triazolone NH) |
| Quantified Difference | +1 HBD (50% increase) |
| Conditions | Structural analysis based on canonical SMILES; target compound SMILES: O=C1NN=C2N1C=CN=C2N3CCCC(NC4CCNCC4)C3; comparator SMILES: O=C1NN=C2C(N3CCC(NC4CCOCC4)CC3)=NC=CN12 |
Why This Matters
The additional hydrogen-bond donor of the target compound may enhance binding to targets with complementary hydrogen-bond acceptor groups but may also reduce passive membrane permeability compared to the tetrahydropyran analog, making the choice application-dependent.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3-25 (1997). View Source
